1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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Overview
Description
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. One common route might include:
Formation of the Tetrazole Ring: Starting with a phenylhydrazine derivative, the tetrazole ring can be formed through a cyclization reaction with sodium azide under acidic conditions.
Piperazine Derivatization: The piperazine ring can be functionalized by reacting with the tetrazole derivative in the presence of a suitable base.
Nitrobenzoylation: The final step involves the acylation of the piperazine derivative with 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: As a building block for the synthesis of novel polymers and materials with unique properties.
Chemical Research: As a reagent in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrobenzoyl and tetrazole moieties could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(3-nitrobenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrobenzoyl group and a tetrazole moiety in the same molecule is relatively rare and can lead to unique properties and applications.
Properties
IUPAC Name |
(3-nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-17(14-5-4-8-16(13-14)25(27)28)22-9-11-23(12-10-22)18-19-20-21-24(18)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSUVHMXLIIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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